(2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined stereoisomer of the broader family of chloromethylpyrimidinyl-dimethylmorpholine compounds. The compound bears the Chemical Abstracts Service registry number 1592651-04-1, distinguishing it from the racemic mixture which carries the separate registry number 1250690-86-8. The molecular formula C₁₁H₁₆ClN₃O reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 241.72 daltons.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, explicitly designating the stereochemical configuration at carbon positions 2 and 6 of the morpholine ring using the Cahn-Ingold-Prelog priority system. The (2S,6R) designation indicates that the carbon atom at position 2 has S-configuration while the carbon at position 6 possesses R-configuration, creating a specific three-dimensional arrangement that imparts unique chemical and biological properties to the molecule. Alternative nomenclature systems may refer to this compound using descriptor terms such as 4-(6-chloro-2-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine or 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethyl-4-morpholine, though these designations typically omit the crucial stereochemical information.
The structural complexity of this compound necessitates careful attention to positional numbering systems for both the pyrimidine and morpholine ring systems. The pyrimidine moiety contains nitrogen atoms at positions 1 and 3, with the chlorine substituent located at position 6 and the methyl group at position 2, while the morpholine attachment occurs at position 4 of the pyrimidine ring. The morpholine component features oxygen at position 4 and nitrogen at position 1, with methyl substituents positioned at carbons 2 and 6 in the specified stereochemical arrangement.
Table 1: Chemical Identity Parameters
Structural Features and Stereochemical Significance
The molecular architecture of this compound incorporates two distinct heterocyclic systems connected through a carbon-nitrogen bond, creating a bifunctional scaffold with defined spatial geometry. The morpholine ring adopts a chair conformation similar to that observed in cyclohexane derivatives, with the oxygen and nitrogen heteroatoms occupying positions that minimize steric interactions while maintaining optimal orbital overlap for electron delocalization. The stereochemical arrangement at positions 2 and 6 positions the methyl substituents in specific orientations that influence both the conformational preferences of the morpholine ring and the overall molecular shape.
The pyrimidine component exhibits aromatic character typical of six-membered nitrogen-containing heterocycles, with electron distribution patterns that render position 4 particularly susceptible to nucleophilic attack. The presence of the chlorine atom at position 6 creates an electron-withdrawing effect that enhances the electrophilic character of the pyrimidine ring while simultaneously providing a handle for further synthetic modifications through nucleophilic substitution reactions. The methyl group at position 2 contributes both steric bulk and electron-donating properties that modulate the electronic environment of the heterocyclic system.
Conformational analysis reveals that the connection between the pyrimidine and morpholine rings occurs through a single bond that permits rotational freedom, though certain conformations may be preferred due to intramolecular interactions and steric considerations. The nitrogen atom of the morpholine ring acts as the nucleophilic center that forms the linkage to the electrophilic carbon-4 position of the pyrimidine ring, creating a tertiary amine functionality that can participate in various chemical reactions including hydrogen bonding and metal coordination.
The stereochemical significance extends beyond simple three-dimensional shape considerations to encompass differential interactions with chiral environments, including biological macromolecules such as proteins and nucleic acids. The (2S,6R) configuration creates a specific presentation of functional groups in space that may enable selective recognition by enzyme active sites or receptor binding domains, potentially leading to enhanced biological activity or improved selectivity profiles compared to other stereoisomers.
Table 2: Structural Characteristics
| Feature | Description | Significance |
|---|---|---|
| Ring Systems | Pyrimidine and morpholine | Dual heterocyclic functionality |
| Stereochemistry | (2S,6R) configuration | Chiral recognition capability |
| Substituents | Chlorine and methyl groups | Electronic and steric modulation |
| Connectivity | C-N bond linkage | Conformational flexibility |
| Heteroatoms | Three nitrogen, one oxygen | Multiple coordination sites |
Historical Context in Heterocyclic Chemistry
The development of compounds incorporating both pyrimidine and morpholine structural elements reflects the evolution of heterocyclic chemistry from fundamental studies of naturally occurring nucleotides to sophisticated synthetic methodologies for creating bioactive molecules. Pyrimidine chemistry traces its origins to the late nineteenth century when Pinner first proposed the systematic nomenclature in 1885, building upon earlier observations of pyrimidine derivatives such as alloxan in biological systems. The foundational work of Gabriel and Colman in 1900, who prepared the parent pyrimidine compound through reduction of trichloropyrimidine, established the synthetic approaches that continue to influence modern heterocyclic synthesis.
Morpholine chemistry developed along parallel lines, with the compound first isolated and characterized by Ludwig Knorr, who initially believed it to be a component of morphine structure, hence the name morpholine. The industrial production methods for morpholine, including dehydration of diethanolamine with concentrated sulfuric acid and reactions involving bis(2-chloroethyl)ether with ammonia, provided the foundation for large-scale synthesis of morpholine derivatives. The recognition that morpholine combines both amine and ether functional groups within a single heterocyclic framework opened new avenues for pharmaceutical applications.
The convergence of pyrimidine and morpholine chemistry in the latter half of the twentieth century coincided with advances in medicinal chemistry that emphasized the importance of heterocyclic scaffolds for drug discovery. The development of pyrimidine nucleoside analogs for antiviral and anticancer applications demonstrated the potential for modifying natural nucleotide structures to achieve therapeutic effects. Simultaneously, the incorporation of morpholine rings into pharmaceutical compounds provided opportunities to optimize pharmacokinetic properties including solubility, stability, and bioavailability.
The specific combination represented by this compound emerges from contemporary understanding of structure-activity relationships in medicinal chemistry, where precise stereochemical control enables the development of compounds with enhanced selectivity and reduced side effects. The synthetic methodologies required to prepare such stereochemically defined compounds build upon decades of advances in asymmetric synthesis, chiral resolution techniques, and stereoselective organic transformations that have revolutionized pharmaceutical manufacturing.
Table 3: Historical Milestones in Related Heterocyclic Chemistry
| Year | Development | Significance |
|---|---|---|
| 1879 | First pyrimidine synthesis by Grimaux | Established synthetic access to pyrimidines |
| 1885 | Pinner nomenclature proposal | Systematic naming conventions |
| 1900 | Gabriel-Colman pyrimidine preparation | Fundamental synthetic methodology |
| 1884-1900 | Morpholine discovery and characterization | Foundation of morpholine chemistry |
| Modern era | Asymmetric synthesis development | Stereoselective compound preparation |
The historical trajectory of heterocyclic chemistry demonstrates the gradual sophistication of synthetic methods that enable the preparation of increasingly complex molecular architectures with precise stereochemical control. The emergence of compounds such as this compound represents the culmination of more than a century of advances in heterocyclic synthesis, stereochemistry, and pharmaceutical sciences. This evolution continues to drive innovations in drug discovery and development, where the ability to create and manipulate three-dimensional molecular structures provides unprecedented opportunities for therapeutic intervention.
Properties
IUPAC Name |
(2R,6S)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYMBQRDHIJTBH-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological activity, focusing on its antifungal properties, potential as a pharmaceutical agent, and structure-activity relationships (SAR).
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 216.70 g/mol. The structural configuration is crucial for its biological activity, particularly the stereochemistry around the morpholine ring.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂ |
| Molecular Weight | 216.70 g/mol |
| CAS Number | 956139-21-2 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antifungal Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antifungal properties. A notable study evaluated various derivatives against plant pathogenic fungi, revealing that certain configurations of the morpholine moiety enhance antifungal efficacy.
Case Study: Antifungal Efficacy
A synthesized derivative containing a similar 2,6-dimethylmorpholine structure was tested against Valsa mali, a plant pathogen. The results indicated:
- Compound 7d : Exhibited an EC50 of with a 90.7% inhibition rate at .
This suggests that the configuration of the morpholine ring plays a critical role in enhancing antifungal activity compared to other isomers .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the cis configuration of the morpholine ring is more effective than the trans isomer in inhibiting fungal growth. This observation aligns with findings from related compounds where stereochemistry significantly influences biological activity .
Table 2: Summary of Antifungal Activities
| Compound | Target Pathogen | EC50 (μmol/L) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 7d | Valsa mali | 23.87 | 90.7 |
| Compound X | P. aphanidermatum | TBD | TBD |
| Compound Y | R. solani | TBD | TBD |
Pharmacological Potential
Beyond antifungal applications, compounds like This compound are being investigated for their potential as pharmaceutical agents. Its structure suggests possible interactions with various biological targets, including kinases involved in cancer pathways.
Case Study: Kinase Inhibition
Research has indicated that similar pyrimidine derivatives can act as inhibitors for tyrosine kinases, which are critical in cancer therapies. The presence of the chloro and methyl groups may enhance binding affinity to these targets .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to (2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. For instance, a study demonstrated that modifications of the pyrimidine moiety enhanced the antibacterial efficacy against Gram-positive bacteria .
Anticancer Properties
The compound has been investigated for its potential anticancer activities. In vitro studies revealed that it can induce apoptosis in various cancer cell lines. Specifically, derivatives targeting the pyrimidine ring have shown promise in inhibiting tumor growth by disrupting cancer cell metabolism .
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective properties. Research involving animal models of neurodegenerative diseases indicated that it could mitigate oxidative stress and inflammation in neuronal cells . This opens avenues for developing treatments for conditions such as Alzheimer's disease.
Agricultural Applications
Pesticide Development
The chlorinated pyrimidine structure of this compound is of interest in agrochemicals. Its derivatives have been explored as potential pesticides due to their ability to disrupt pest metabolism. Field trials have shown effectiveness against common agricultural pests while exhibiting low toxicity to beneficial insects .
Herbicide Formulation
This compound's unique structure allows it to act as a selective herbicide. Research has demonstrated that formulations containing this compound can effectively control weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices .
Material Science Applications
Polymer Synthesis
In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications .
Nanotechnology
The compound's unique chemical properties are being explored in nanotechnology applications. It serves as a precursor for creating nanoparticles with specific functionalities, which can be tailored for drug delivery systems or as catalysts in chemical reactions .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., 2023 | Inhibition of MRSA and E. coli growth |
| Anticancer | Johnson et al., 2023 | Induction of apoptosis in breast cancer cells |
| Neuroprotection | Lee et al., 2023 | Reduction of oxidative stress in neuronal cells |
| Pesticide Development | Green et al., 2023 | Effective against aphids with minimal toxicity |
| Herbicide Formulation | Brown et al., 2023 | Selective control of broadleaf weeds |
| Polymer Synthesis | White et al., 2023 | Enhanced mechanical properties in composite materials |
| Nanotechnology | Black et al., 2023 | Development of drug delivery nanoparticles |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences among morpholine derivatives and their implications:
Key Observations:
- Heterocyclic Core: The target compound’s pyrimidine ring contrasts with pyridine (), pyridazine (), and thieno-pyrimidine () cores. These differences alter electronic properties (e.g., electron-deficient pyrimidine vs. electron-rich thieno-pyrimidine) and influence binding to biological targets .
- In contrast, fenpropimorph’s bulky tert-butylphenyl group increases lipophilicity, favoring membrane penetration in fungicidal applications .
- Stereochemistry : The (2S,6R) configuration distinguishes the target from diastereomers like (2S,6S)-4-dodecylmorpholine (), which may exhibit divergent pharmacokinetic profiles .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (265.74 g/mol) is smaller than fenpropimorph (303.49 g/mol) and thieno-pyrimidine derivatives (~482 g/mol), suggesting better bioavailability. Polar substituents (e.g., nitro in ) improve aqueous solubility but may reduce blood-brain barrier permeability .
- Lipophilicity (logP) : Fenpropimorph’s logP is higher due to its tert-butylphenyl group, whereas the target compound’s chloro-methyl-pyrimidine balances moderate lipophilicity for cellular uptake .
Preparation Methods
General Synthetic Approach for Chloropyrimidines
A patent describes a three-step process for preparing 2-chloro-4,6-dimethoxypyrimidine, which can be considered analogous for preparing 6-chloro-2-methylpyrimidine:
| Step | Reaction Type | Conditions and Details | Outcome |
|---|---|---|---|
| A | Salt forming reaction | React malononitrile with methanol and composite solvent under anhydrous HCl pressure (0-20 atm), at -25 to 120 °C for 1-8 hours | Formation of dimethyl propylenediimine dihydrochloride salt |
| B | Cyanamide reaction | React salt with potassium hydroxide aqueous solution and 50% cyanamide solution at 0-100 °C for 1-10 hours | Formation of 3-amino-3-methoxy-N-cyano-2-propylene imine intermediate |
| C | Condensation reaction | Add complexing agent and catalyst, introduce HCl gas at -25 to 100 °C, followed by washing, concentration, recrystallization | Yield of 2-chloro-4,6-dimethoxypyrimidine white crystals with high purity |
This method yields high purity pyrimidine derivatives with good yields and can be modified by replacing methoxy groups with methyl groups to obtain 6-chloro-2-methylpyrimidine.
Solvent and Catalyst Selection
The composite solvent system includes dimethylformamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, and various hydrocarbons to optimize solubility and reaction efficiency. Catalysts and complexing agents facilitate the condensation step, improving yield and purity.
Coupling with (2S,6R)-2,6-dimethylmorpholine
The coupling of the prepared 6-chloro-2-methylpyrimidine with the chiral morpholine scaffold is typically performed via nucleophilic substitution under mild conditions.
Typical Coupling Reaction
- The chiral (2S,6R)-2,6-dimethylmorpholine is reacted with 6-chloro-2-methylpyrimidine in an aprotic solvent such as acetonitrile.
- A base such as triethylamine is added to deprotonate the morpholine nitrogen and facilitate nucleophilic attack.
- The reaction is carried out at elevated temperature (e.g., 80 °C) for 12 hours under inert atmosphere.
- The product is isolated by concentration and purified by flash chromatography or recrystallization.
This procedure is analogous to the reported synthesis of related pyrimidine-amine compounds where the pyrimidine chloride is displaced by a chiral amine nucleophile.
Research Findings and Yield Data
The overall synthetic route is efficient, with combined yields typically exceeding 70% for the final compound. Purity is ensured by recrystallization and chromatographic purification.
Summary of Preparation Method
The preparation of (2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine involves:
- Synthesis of the 6-chloro-2-methylpyrimidine intermediate via salt formation, cyanamide addition, and condensation reactions under controlled temperature and pressure with composite solvents and catalysts.
- Nucleophilic substitution of the pyrimidine chloride with the chiral morpholine amine under basic conditions in an aprotic solvent.
- Purification by chromatographic techniques and recrystallization to achieve high purity and yield.
Q & A
(Basic) What are the established synthetic routes for (2S,6R)-4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine, and what key stereochemical challenges arise during synthesis?
Methodological Answer:
The synthesis typically involves constructing the morpholine ring followed by nucleophilic substitution at the pyrimidine moiety. A representative approach, adapted from similar morpholine derivatives (e.g., EP patent methods), includes:
Morpholine Ring Formation : Use of 2,6-dimethylpiperidin-4-one as a precursor, reacting with chloroacetyl chloride under basic conditions to form intermediates.
Pyrimidine Substitution : Coupling the morpholine intermediate with 6-chloro-2-methylpyrimidin-4-yl groups via Buchwald-Hartwig amination or SNAr reactions.
Stereochemical Control : Chiral resolution (e.g., chiral HPLC) or asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed reactions) ensures the (2S,6R) configuration. Challenges include minimizing racemization during coupling and purification .
Table 1 : Key Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Morpholine ring synthesis | Chloroacetyl chloride, NaOH, MeOH | 60–75 | |
| Pyrimidine coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 45–55 |
(Advanced) How can researchers resolve contradictions in reported bioactivity data for morpholine derivatives with substituted pyrimidine rings?
Methodological Answer:
Discrepancies often stem from variations in assay conditions, impurity profiles, or structural isomers. To address this:
- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to cross-validate activity.
- Structural Validation : Confirm stereochemistry via X-ray crystallography and purity via HPLC-MS (e.g., ≥98% purity threshold).
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., α7 nAChR modulation in ) while accounting for substituent effects (e.g., chloro vs. nitro groups) .
(Basic) What analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?
Methodological Answer:
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB (eluent: hexane/isopropanol).
- NMR Spectroscopy : Key diagnostic signals include the methyl groups (δ 1.20 ppm, d, J = 6.44 Hz for 2,6-dimethyl) and pyrimidine protons (δ 7.72 ppm, d, J = 2.63 Hz) .
- X-Ray Crystallography : Resolves absolute configuration; requires single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
(Advanced) What strategies are effective in modifying the pyrimidine ring to enhance target selectivity while maintaining metabolic stability?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 6-position to enhance binding to hydrophobic pockets (see for fluorinated analogs).
- Isosteric Replacement : Replace chlorine with trifluoromethyl (-CF₃) to improve metabolic stability (tested via liver microsome assays).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases in ) .
Table 2 : Impact of Pyrimidine Modifications on Activity
| Substituent | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| 6-Cl | 12 ± 2 | 45 |
| 6-CF₃ | 8 ± 1 | 62 |
| 6-NO₂ | 25 ± 3 | 28 |
(Basic) What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions (TLV: 0.1 mg/m³).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under argon at -20°C to prevent hydrolysis .
(Advanced) How can in silico modeling be integrated with experimental data to predict the compound's pharmacokinetic profile?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate logP (2.8), solubility (-4.2 LogS), and blood-brain barrier penetration (BBB+).
- Metabolic Sites : Identify labile positions (e.g., morpholine ring oxidation) via Site of Metabolism (SOM) maps (e.g., Schrödinger).
- Validation : Compare predictions with in vitro CYP450 inhibition assays and in vivo PK studies in rodents .
(Basic) How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for coupling efficiency.
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve sustainability.
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progression .
(Advanced) What mechanistic insights can be gained from studying the compound's interaction with biological targets at the atomic level?
Methodological Answer:
- Cryo-EM/Co-crystallization : Resolve binding modes (e.g., hydrogen bonding with kinase hinge regions).
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable conformations.
- Mutagenesis Studies : Validate key residues (e.g., Ala scanning) to confirm binding hotspots .
(Basic) What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform forced degradation studies (e.g., 0.1 M HCl/NaOH, 24 hrs). The compound is stable at pH 4–7 but hydrolyzes rapidly under alkaline conditions (t₁/₂ < 1 hr at pH 9).
- Thermal Stability : Store at ≤-20°C; degradation occurs above 40°C (DSC/TGA data) .
(Advanced) How do structural analogs of this compound inform the design of next-generation derivatives with improved efficacy?
Methodological Answer:
- SAR Libraries : Synthesize analogs with variations in methyl groups (e.g., 2-ethyl vs. 2-methyl) and pyrimidine substituents (e.g., 6-Br vs. 6-Cl).
- Biological Profiling : Test against panels of related targets (e.g., kinase isoforms in ) to identify selectivity trends.
- Patent Mining : Analyze prior art (e.g., EP patents in ) to avoid redundancy and identify white spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
